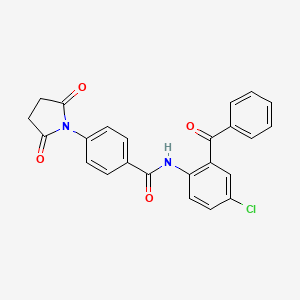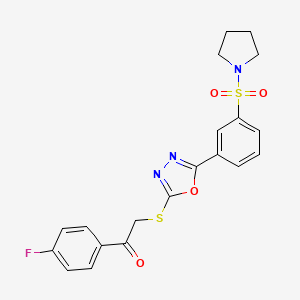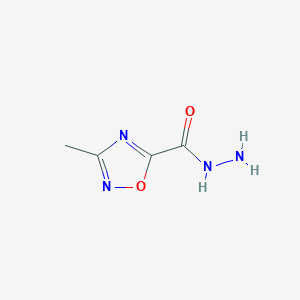![molecular formula C16H23NO4 B2699600 ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate CAS No. 4522-04-7](/img/structure/B2699600.png)
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a synthetic organic compound with a complex structure. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a phenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
作用机制
Target of Action
Ethyl (tert-butoxycarbonyl)-L-phenylalaninate is a derivative of amino acids, and it primarily targets the process of peptide synthesis . This compound plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of the amine functional group .
Mode of Action
The mode of action of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate involves the deprotection of the tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group . The deprotection process is facilitated by high temperatures and the use of a phosphonium ionic liquid . This process leads to the extraction of water-soluble polar organic molecules using ionic liquids .
Biochemical Pathways
The biochemical pathways affected by Ethyl (tert-butoxycarbonyl)-L-phenylalaninate are primarily related to the synthesis of peptides . The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The deprotection of the Boc group plays a significant role in these pathways .
Pharmacokinetics
The pharmacokinetics of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is characterized by high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Result of Action
The result of the action of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate is the successful deprotection of the Boc group, leading to the formation of peptides . This process enhances amide formation in the Boc-amino acids without the addition of a base, yielding the dipeptides in satisfactory yields .
Action Environment
The action of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate is influenced by environmental factors such as temperature and the presence of certain solvents. High temperatures and the use of a phosphonium ionic liquid facilitate the deprotection process .
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with L-phenylalanine, a naturally occurring amino acid.
Protection of the Amine Group: The amine group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected intermediate.
Esterification: The carboxylic acid group of the Boc-protected intermediate is then esterified using ethanol and a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the ethyl ester.
Industrial Production Methods
In industrial settings, the synthesis of ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
化学反应分析
Types of Reactions
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Deprotection: Trifluoroacetic acid, dichloromethane.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Hydrolysis: 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid.
Deprotection: 2-amino-3-phenylpropanoic acid (L-phenylalanine).
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Used in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential in drug development, particularly as a prodrug that can be converted into active pharmaceutical ingredients in vivo.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
Ethyl (2S)-2-amino-3-phenylpropanoate: Lacks the Boc protection, making it more reactive but less stable.
Methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate: Contains a benzyl ester, which can be selectively removed under milder conditions compared to ethyl esters.
Uniqueness
This compound is unique due to its balanced stability and reactivity, making it an ideal intermediate in organic synthesis. The presence of the Boc group provides protection during multi-step syntheses, while the ethyl ester offers a suitable leaving group for further transformations.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
属性
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)13(11-12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJPCJVGUIDED-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)
![1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea](/img/structure/B2699523.png)
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)
![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699532.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699533.png)

![3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B2699538.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2699539.png)
